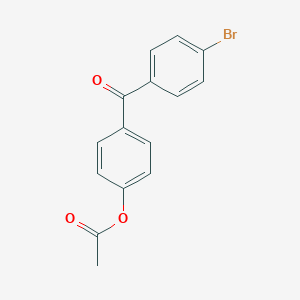

4-Acetoxy-4'-bromobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-bromobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRAFNJMZOSYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641699 | |

| Record name | 4-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4306-46-1 | |

| Record name | 4-(4-Bromobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Acetoxy 4 Bromobenzophenone

Established Synthetic Routes and Reaction Pathways

The construction of the 4-Acetoxy-4'-bromobenzophenone molecule relies on well-established reactions in organic chemistry. These include classical electrophilic aromatic substitutions and modern cross-coupling reactions, providing versatile pathways to the target compound and its analogues.

Friedel-Crafts Acylation Approaches to Benzophenone (B1666685) Scaffolds

The Friedel-Crafts acylation is a fundamental method for forming the carbon-carbon bond between an aromatic ring and a carbonyl group, which is central to the benzophenone structure. wikipedia.org In a typical synthesis of a benzophenone core, an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org For the synthesis of a precursor to this compound, one could envision the acylation of bromobenzene (B47551). The reaction between an acyl halide and bromobenzene would introduce an acyl group onto the aromatic ring. Due to the ortho, para-directing nature of the bromine substituent, this reaction primarily yields the para-isomer, which is sterically favored over the ortho-substituted product. youtube.com

A related approach involves the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone. For instance, phenyl acetate (B1210297) can be rearranged to form 4-hydroxyacetophenone, which can then be further functionalized. google.com This strategy could be adapted to produce a hydroxylated benzophenone intermediate that is later acetylated.

Table 1: Key Aspects of Friedel-Crafts Acylation for Benzophenone Synthesis

| Feature | Description | Reference |

| Reaction Type | Electrophilic Aromatic Substitution | wikipedia.org |

| Reactants | Aromatic compound (e.g., bromobenzene), Acyl halide or anhydride | wikipedia.orgyoutube.com |

| Catalyst | Strong Lewis acid (e.g., AlCl₃) | wikipedia.org |

| Key Intermediate | Acylium ion (RC=O⁺) | youtube.com |

| Regioselectivity | Primarily para-substitution for halo-aromatics due to steric hindrance at the ortho position. | youtube.com |

| Workup | Aqueous workup is required to decompose the ketone-catalyst complex. | wikipedia.org |

Palladium-Catalyzed Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including benzophenone derivatives. acs.orgrsc.orgrsc.org These reactions offer high chemoselectivity and functional group tolerance. researchgate.net

One prominent example is the Suzuki coupling, which involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. beilstein-journals.org For the synthesis of a 4-substituted benzophenone, one could couple an appropriately substituted arylboronic acid with a bromobenzophenone derivative. beilstein-journals.org

Another relevant method is the palladium-catalyzed carbonylative coupling, where an aryl halide reacts with a carbon nucleophile and carbon monoxide to form a ketone. rsc.org This approach directly introduces the carbonyl group of the benzophenone core. The development of efficient palladium catalysts and ligands, such as those based on ferrocene (B1249389) (e.g., 1,1'-bis(diphenylphosphino)ferrocene), has significantly expanded the scope of these reactions. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions in Benzophenone Synthesis

| Reaction Name | Reactants | Catalyst System | Key Feature | Reference |

| Suzuki Coupling | Arylboronic acid, Aryl halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Forms a C(sp²)-C(sp²) bond. | beilstein-journals.org |

| Carbonylative Coupling | Aryl halide, Carbon nucleophile, CO | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., DPEphos) | Directly installs the ketone functionality. | acs.orgrsc.org |

| Heck Reaction | Aryl halide, Alkene | Palladium catalyst | Forms a substituted alkene, which can be a precursor. | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Ligand | Forms C-N bonds, useful for synthesizing amino-benzophenone derivatives. | researchgate.net |

Organometallic Reagent Applications in Benzophenone Derivative Synthesis

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. mt.comsolubilityofthings.comlibretexts.org These reagents can react with various carbonyl compounds to form alcohols, which can then be oxidized to ketones. libretexts.org

In the context of benzophenone synthesis, a Grignard reagent derived from an aryl halide can react with a benzaldehyde (B42025) derivative. The resulting secondary alcohol can then be oxidized to the corresponding benzophenone. It is important to note that organometallic reagents are strong bases and are incompatible with acidic functional groups like alcohols and carboxylic acids. libretexts.org

The use of organometallic reagents allows for a modular approach to benzophenone synthesis, where different aryl groups can be introduced by selecting the appropriate Grignard or organolithium reagent and the corresponding aldehyde or acyl chloride.

Multi-step Synthetic Sequences for Complex Benzophenone Analogues

The synthesis of complex benzophenone analogues often requires multi-step reaction sequences. libretexts.org These sequences may involve a combination of the reactions described above, as well as other transformations to introduce or modify functional groups. Retrosynthetic analysis is a key strategy for planning these syntheses, where the target molecule is conceptually broken down into simpler, more readily available starting materials. youtube.com

For example, a multi-step synthesis might begin with a simple, commercially available starting material like methylcyclohexane. libretexts.org A series of reactions, such as free-radical halogenation, elimination to form an alkene, and oxidative cleavage, can be used to build the desired carbon skeleton and introduce the necessary functional groups. libretexts.org Similarly, a synthesis could start with the construction of a core structure via a Suzuki coupling, followed by further modifications to the functional groups on the aromatic rings. youtube.com

The ability to combine different synthetic methods provides a high degree of flexibility, allowing for the preparation of a wide range of benzophenone derivatives with diverse substitution patterns.

Novel Methodologies and Process Optimization

In addition to established routes, ongoing research focuses on developing novel, more efficient, and selective methods for the synthesis of benzophenone derivatives.

Development of Chemo- and Regioselective Synthesis Protocols

A key challenge in the synthesis of substituted benzophenones is achieving high chemo- and regioselectivity. This is particularly important when multiple reactive sites are present in the starting materials or intermediates.

Recent advancements include the development of transition-metal-free synthesis methods. For instance, a transition-metal-free approach for the synthesis of alkylboronates from arylacetylenes has been reported, which proceeds with excellent regioselectivity. rsc.org While not directly a benzophenone synthesis, the development of such selective borylation methods provides valuable precursors for subsequent cross-coupling reactions.

The optimization of reaction conditions, such as solvent, temperature, and catalyst, is also crucial for improving selectivity. For example, in certain coupling reactions, lower temperatures have been shown to favor the formation of the desired product over side reactions. researchgate.net The use of solvent-free reaction conditions, catalyzed by solid-supported reagents like silica (B1680970) gel-supported sulfuric acid, represents an environmentally friendly and efficient approach for the regioselective synthesis of certain heterocyclic compounds, a strategy that could potentially be adapted for benzophenone synthesis. scielo.org.mx

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a sustainable and efficient alternative to traditional solvent-based methods. rsc.orgncl.res.in This approach, often utilizing techniques like ball milling, can lead to reduced reaction times, minimal solvent use, and access to unique product polymorphs. rsc.org While a specific, documented mechanochemical synthesis of this compound is not extensively reported, the principles can be applied to its formation based on known mechanochemical transformations of related compounds.

A plausible mechanochemical route would involve the Friedel-Crafts acylation. In this scenario, a solid mixture of a suitable phenol (B47542) derivative, an acylating agent like 4-bromobenzoyl chloride, and a solid Lewis acid catalyst would be subjected to milling. The mechanical energy facilitates the intimate mixing of reactants and activation of the reaction in a solvent-free or low-solvent environment.

Research has demonstrated the viability of mechanochemistry for complex organic reactions, including metal-catalyzed cross-couplings which are fundamental to forming biaryl structures like benzophenones. For instance, the Suzuki-Miyaura cross-coupling has been successfully performed under mechanochemical conditions using palladium catalysts to create biaryl compounds. acs.org Furthermore, organometallic reactions involving benzophenone precursors have been achieved through milling; the reaction of a Grignard reagent with 4-bromobenzophenone (B181533) under milling conditions highlights the potential for C-C bond formation at the carbonyl carbon using this technique. acs.org The development of solvent-free synthesis for various polymers and heterocyclic compounds further underscores the broad applicability of this green methodology. rsc.orgresearchgate.net These examples suggest that the synthesis of this compound and its intermediates is a feasible target for mechanochemical strategies.

Green Chemistry Principles in Benzophenone Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances, a philosophy guided by twelve core principles. kahedu.edu.inimist.ma The synthesis of benzophenones, including this compound, can be significantly improved by applying these principles to reduce environmental impact. researchgate.net

Traditional methods for benzophenone synthesis, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids like aluminum chloride and hazardous chlorinated solvents, generating significant waste. asianpubs.orggoogle.com Green approaches seek to replace these components with more benign alternatives.

Key applications of green chemistry in benzophenone synthesis include:

Use of Renewable Resources and Energy: A prominent example is the photoreduction of benzophenone to benzopinacol, which can be conducted using solar energy as a renewable and inexhaustible power source. egrassbcollege.ac.inhilarispublisher.comresearchgate.net This process often uses safer, renewable solvents like ethanol (B145695) or isopropanol, which can act as both the solvent and the hydrogen donor. imist.mahilarispublisher.com

Safer Solvents and Catalysis: The replacement of volatile and toxic organic solvents is a primary goal. kahedu.edu.in Reactions have been developed in greener media like water or under solvent-free conditions. researchgate.net Furthermore, the use of heterogeneous or reusable catalysts in place of corrosive and single-use reagents like AlCl₃ improves the sustainability of the process.

Waste Prevention and Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product (high atom economy) and to prevent waste generation rather than treating it afterward. kahedu.edu.inimist.ma This involves choosing reactions like cycloadditions or designing multi-component reactions that minimize the formation of by-products. imist.ma

| Green Chemistry Principle | Application in Benzophenone Synthesis | Example / Benefit |

|---|---|---|

| Prevention | Designing synthetic routes with fewer steps and less hazardous by-products. | Avoiding multi-step procedures that require protection and deprotection of functional groups. |

| Atom Economy | Utilizing reactions that incorporate most atoms from the reactants into the final product. | Employing addition or cycloaddition reactions over substitution reactions where possible. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. | Using solid acid catalysts instead of corrosive Lewis acids like AlCl₃ in Friedel-Crafts reactions. |

| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous organic solvents (e.g., benzene, chlorinated hydrocarbons). | Using water, ethanol, or performing reactions under solvent-free mechanochemical conditions. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing photochemical reactions powered by sunlight. hilarispublisher.comresearchgate.net |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources instead of petrochemicals. | Developing synthetic routes from plant-derived molecules like vanillin. rsc.org |

Precursor Synthesis and Intermediate Utilization

The synthesis of this compound relies on the efficient preparation of key precursors and the strategic transformation of reaction intermediates.

A primary precursor for introducing the 4-bromobenzoyl moiety is 4-bromobenzoyl chloride . It is commonly synthesized from 4-bromobenzoic acid. The most widely used method involves reacting 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.com The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution, converting the carboxylic acid into the more reactive acyl chloride, with gaseous by-products (SO₂ and HCl) that are easily removed.

| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Bromobenzoic acid | Phosphorus pentachloride | Warming on a steam bath | 92% | prepchem.com |

| 4-Bromobenzoic acid | Thionyl chloride | Reflux (76-80°C) for 2-4 hours | High |

The central benzophenone core is typically constructed via a Friedel-Crafts acylation . In a potential pathway to the target molecule, 4-bromobenzoyl chloride is reacted with a suitable aromatic substrate in the presence of a Lewis acid catalyst. To arrive at the final acetoxy-substituted product, an intermediate such as 4-hydroxy-4'-bromobenzophenone is often utilized. This intermediate can be synthesized by the Friedel-Crafts acylation of phenol with 4-bromobenzoyl chloride.

The final step in the synthesis is the utilization of the hydroxyl intermediate through acetylation. The hydroxyl group of 4-hydroxy-4'-bromobenzophenone is converted to an acetoxy group. This is a standard esterification reaction, typically achieved by reacting the phenolic intermediate with acetic anhydride or acetyl chloride, often in the presence of a base catalyst like triethylamine (B128534) or pyridine. This transformation yields the final product, this compound. This stepwise approach, involving the synthesis of a key precursor, its use in forming a core intermediate, and subsequent functional group manipulation, is a common and versatile strategy in organic synthesis. ncl.res.inresearchgate.net

Reaction Mechanisms and Mechanistic Pathways of 4 Acetoxy 4 Bromobenzophenone

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to one of the phenyl rings of 4-Acetoxy-4'-bromobenzophenone is a key site for nucleophilic substitution reactions. Although nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the electron-withdrawing nature of the benzophenone (B1666685) carbonyl group facilitates this process. The reaction typically proceeds through a two-step mechanism.

First, a nucleophile attacks the carbon atom bearing the bromine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atom of the carbonyl group, which helps to stabilize the intermediate. The second step involves the departure of the bromide ion, which is a good leaving group, to restore the aromaticity of the ring and yield the substituted product.

The reactivity in these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. It is also important to consider that under certain basic or nucleophilic conditions, the acetoxy group could potentially undergo hydrolysis or substitution. arizona.edu The general mechanism for SNAr is slow but possible due to the formation of a relatively stable carbocation intermediate. libretexts.org

Carbonyl Group Reactivity and Transformations

The carbonyl group of this compound is a central feature of its reactivity, behaving as a typical ketone. It can undergo a wide array of transformations, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

One of the most common transformations is the reduction of the carbonyl group to a secondary alcohol, forming 4-acetoxy-4'-bromo-α-phenylbenzyl alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The carbonyl group can also react with organometallic reagents such as Grignard reagents or organolithium compounds. This addition results in the formation of a tertiary alcohol after an aqueous workup. The order of reactivity for carbonyl compounds in such reactions is generally aldehydes > ketones > esters. sciencemadness.org

Furthermore, the carbonyl group allows for olefination reactions, such as the Wittig reaction, where a phosphonium (B103445) ylide is used to convert the C=O bond into a C=C double bond, leading to the formation of a substituted alkene.

Photochemical Reactions and Photo-induced Processes

Benzophenone and its derivatives are well-known for their rich photochemistry, primarily initiated by the absorption of UV light, which promotes an electron from a non-bonding n-orbital on the carbonyl oxygen to an antibonding π-orbital (n→π transition). This creates a highly reactive triplet diradical species.

One characteristic photochemical reaction is photoreduction. In the presence of a hydrogen-donating solvent (like isopropanol) or other hydrogen sources, the excited benzophenone can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of these radicals results in the formation of a pinacol.

Another significant photo-induced process is the Paterno-Büchi reaction, which is a [2+2] photocycloaddition between the excited state of the carbonyl group and an alkene in its ground state to form an oxetane. msu.edu The reaction proceeds via a 1,4-biradical intermediate. msu.edu The presence of the acetoxy and bromo substituents can influence the photophysical properties and the efficiency of these reactions. Additionally, bromo compounds may degrade under prolonged light exposure.

Metal-Catalyzed Transformations and Ligand Effects

The carbon-bromine bond in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. nih.gov Palladium-catalyzed reactions are particularly prominent. nih.gov

Heck Reaction Mechanisms

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For this compound, this reaction allows for the introduction of a vinyl group at the 4'-position.

The generally accepted catalytic cycle proceeds as follows:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. wikipedia.orgfu-berlin.de

Alkene Coordination and Insertion : The alkene substrate coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically occurs in a syn fashion. wikipedia.orguwindsor.ca

β-Hydride Elimination : A hydrogen atom from the β-carbon (relative to the palladium) is eliminated, forming a palladium-hydride species and the substituted alkene product. This step is also a syn-elimination. fu-berlin.deuwindsor.ca

Reductive Elimination : The base present in the reaction mixture facilitates the reductive elimination of H-Br from the palladium-hydride complex, regenerating the Pd(0) catalyst to complete the cycle. wikipedia.org

The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and selectivity. fu-berlin.de

| Catalyst System | Substrates | Product Type | Reference |

| Palladium(II) acetate (B1210297), PPh₃, Et₃N | This compound, Alkene | Substituted Alkene | wikipedia.orgfu-berlin.de |

| Pd₂(dba)₃, P(o-tol)₃, Na₂CO₃ | This compound, Alkene | Substituted Alkene | fu-berlin.de |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi.com this compound is a suitable electrophile for this reaction, enabling the synthesis of biaryl compounds. researchgate.netresearchgate.net

The catalytic cycle for the Suzuki-Miyaura coupling shares similarities with the Heck reaction:

Oxidative Addition : A Pd(0) species undergoes oxidative addition to this compound to form a Pd(II) intermediate.

Transmetalation : The organoboron reagent (e.g., a phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide ion. This forms a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. mdpi.com Studies have shown efficient coupling of 4-bromobenzophenone (B181533) with phenylboronic acid using various palladium catalysts and conditions. researchgate.netresearchgate.netresearchgate.net

| Catalyst/Base | Coupling Partner | Solvent | Yield | Reference |

| Pd/CAP-ash, K₂CO₃ | Phenylboronic acid | Ethanol (B145695)/Water | High | researchgate.net |

| Pd-DDIL@Fe₃O₄-SiO₂, K₂CO₃ | Phenylboronic acid | Solid-state (grinding) | Not specified | researchgate.net |

| Polymer Supported Pd, Base | Phenylboronic acid | Ethanol/Water | ~99% conversion | researchgate.net |

Other Cross-Coupling Methodologies

The versatility of the C-Br bond in this compound extends to other important metal-catalyzed cross-coupling reactions beyond the Heck and Suzuki-Miyaura reactions. These methods allow for the formation of various types of bonds, further expanding its synthetic utility.

Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. It provides a direct route to aryl alkynes. The mechanism involves a Pd(0)/Pd(II) cycle similar to other cross-couplings, with a key step being the copper-catalyzed formation of a copper(I) acetylide that then transmetalates to the palladium center.

Buchwald-Hartwig Amination : This is a palladium-catalyzed method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary or secondary amines to produce the corresponding N-aryl amine derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base.

Stille Coupling : This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. While effective, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki-Miyaura coupling.

Reductive Cross-Electrophile Coupling : Nickel-catalyzed reactions can couple aryl halides with alkyl halides in the presence of a reductant. tcichemicals.com This offers a pathway to introduce alkyl groups at the 4'-position.

These diverse cross-coupling methodologies underscore the importance of this compound as a building block in the synthesis of complex organic molecules. rsc.orgresearchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is primarily characterized by reductive processes targeting its two key functional moieties: the benzophenone carbonyl group and the carbon-bromine bond. The mechanism of such reactions generally involves a sequence of electron transfer (E) and chemical (C) steps. wikipedia.org In organic electrochemistry, electrons are typically transferred singly, generating highly reactive radical intermediates that undergo further transformations. researchgate.net

Studies on related 4-halobenzophenones and other aromatic halides provide a framework for understanding the likely electrochemical pathways. capes.gov.brresearchgate.net The process is commonly investigated using techniques like cyclic voltammetry (CV), which probes the redox behavior of the molecule. wikipedia.org

The electrochemical reduction of this compound in an aprotic solvent like acetonitrile (B52724) is expected to proceed through an Electron transfer-Chemical reaction (EC) mechanism. The initial step is the transfer of a single electron to the molecule, which is accepted into the lowest unoccupied molecular orbital (LUMO). The benzophenone core, with its electron-accepting carbonyl group, is the most probable site for this initial reduction.

Initial Electron Transfer (E): The carbonyl group is reduced to form a radical anion, often called a ketyl radical. This initial step is typically reversible.

4-AcO-Ph-CO-Ph-Br + e⁻ ⇌ [4-AcO-Ph-C(O•)-Ph-Br]⁻

Subsequent Chemical Reaction (C): The generated radical anion is unstable due to the presence of the weak carbon-bromine bond. It undergoes a rapid, irreversible cleavage of the C-Br bond to release a bromide anion and form an aryl radical. researchgate.net This is a dissociative electron transfer process.

[4-AcO-Ph-C(O•)-Ph-Br]⁻ → 4-AcO-Ph-C(O•)-Ph• + Br⁻

Further Reduction: The resulting aryl radical is highly reactive and is immediately reduced at the electrode surface at the same or a less negative potential, forming an anion.

4-AcO-Ph-C(O•)-Ph• + e⁻ → [4-AcO-Ph-C(O•)-Ph]⁻

Protonation: In the presence of a proton source (even residual water in the solvent), the anion is protonated to yield the final stable product, 4-acetoxybenzophenone.

[4-AcO-Ph-C(O•)-Ph]⁻ + H⁺ → 4-Acetoxybenzophenone

| Step | Mechanism Type | Description | Reactant(s) | Product(s) |

|---|---|---|---|---|

| 1 | Electron Transfer (E) | Reversible one-electron reduction of the carbonyl group. | This compound | Radical anion intermediate |

| 2 | Chemical Reaction (C) | Irreversible cleavage of the C-Br bond. | Radical anion intermediate | Aryl radical + Bromide ion |

| 3 | Electron Transfer (E) | Reduction of the aryl radical. | Aryl radical | Aryl anion |

| 4 | Chemical Reaction (C) | Protonation of the aryl anion. | Aryl anion + Proton source | 4-Acetoxybenzophenone |

Theoretical Elucidation of Reaction Intermediates and Transition States

While specific computational studies on this compound are not widely published, theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the properties of transient species involved in its reactions. canterbury.ac.ukmit.edu Such calculations can provide deep insights into the geometry, stability, and electronic structure of intermediates and the energy barriers of transition states.

For the electrochemical reduction pathway described above, theoretical modeling would focus on several key aspects:

Radical Anion Intermediate: DFT calculations would be used to optimize the geometry of the radical anion formed in the initial electron transfer step. A key finding would be the distribution of spin density, which indicates the location of the unpaired electron. It is expected that the spin density would be largely localized on the carbonyl carbon and oxygen atoms, with some delocalization into the phenyl rings.

Transition State of C-Br Cleavage: The most critical application of theoretical chemistry here would be to locate and characterize the transition state for the carbon-bromine bond cleavage. By calculating the potential energy surface for the dissociation of the bromide ion from the radical anion, the activation energy for this step can be determined. This value is crucial for understanding the kinetics of the cleavage reaction. A low calculated activation barrier would be consistent with the experimental observation of a rapid, irreversible chemical step. canterbury.ac.uk

Substituent Effects: Theoretical models would also clarify the electronic influence of the 4-acetoxy and 4'-bromo substituents on the reaction. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the electronic character of the acetoxy group, would be shown to modulate the electron affinity of the molecule and the stability of the various intermediates.

| Target Species/Process | Type of Calculation | Key Properties to Determine | Expected Insights |

|---|---|---|---|

| Neutral Molecule | Geometry Optimization, Frequency Analysis | Optimized geometry, LUMO energy | Predicts the initial site of electron attachment. |

| Radical Anion | Geometry Optimization, Spin Density Analysis | Bond lengths, spin distribution | Confirms the ketyl radical nature and delocalization of the unpaired electron. |

| C-Br Bond Cleavage | Transition State Search (e.g., QST2/3, Berny) | Structure and energy of the transition state | Provides the activation energy barrier for the bond-breaking step. |

| Aryl Radical Product | Geometry Optimization | Structure and energy | Determines the stability of the radical formed after Br⁻ loss. |

These computational approaches provide a molecular-level picture that complements experimental electrochemical data, offering a complete and detailed mechanistic understanding.

Advanced Spectroscopic and Analytical Characterization of 4 Acetoxy 4 Bromobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Acetoxy-4'-bromobenzophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the acetyl moiety and the two para-substituted aromatic rings. The acetyl group's three equivalent protons (H-11) appear as a sharp singlet, typically shielded and found upfield around δ 2.34 ppm. rsc.org

The eight aromatic protons form two distinct AA'BB' spin systems, which often appear as two sets of doublets due to the strong para-substitution pattern. The protons on the acetoxy-substituted ring (Ring A) are influenced by the electron-donating oxygen of the ester, while protons on the bromo-substituted ring (Ring B) are deshielded by the electron-withdrawing effects of both the bromine atom and the central carbonyl group.

Consequently, the protons ortho to the acetoxy group (H-2, H-6) are expected to be shielded relative to the protons ortho to the carbonyl group on the same ring (H-3, H-5). Similarly, the protons on the brominated ring (H-2', H-6' and H-3', H-5') will exhibit their own characteristic shifts. Based on data from similar structures like 4-bromobenzophenone (B181533) and 4-acetoxyacetophenone, a predicted assignment of these signals is detailed in the table below. rsc.orgchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 | ~7.20 | d (Doublet) | ~8.5 |

| H-2, H-6 | ~7.85 | d (Doublet) | ~8.5 |

| H-3', H-5' | ~7.67 | d (Doublet) | ~8.7 |

| H-2', H-6' | ~7.77 | d (Doublet) | ~8.7 |

| -OCOCH₃ | ~2.34 | s (Singlet) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, ten distinct signals are expected: three for the non-aromatic carbons (ketone carbonyl, ester carbonyl, and acetyl methyl) and seven for the aromatic carbons (five CH groups and four quaternary carbons, noting some symmetry).

The carbonyl carbons are the most deshielded, appearing far downfield. The ketone carbonyl (C-7) is typically found in the 190-200 ppm range, while the ester carbonyl (C-10) appears at a slightly more shielded position, around 168-170 ppm. rsc.orgoregonstate.edu The carbon of the acetyl methyl group (C-11) is highly shielded, appearing upfield around 21 ppm. rsc.org

The aromatic carbons resonate between 120-160 ppm. oregonstate.edu The carbon attached to the bromine (C-4') is influenced by the "heavy atom effect," which can cause a shift that is counterintuitive to simple electronegativity predictions. stackexchange.com The carbons attached to oxygen (C-4) and the carbonyl group (C-1 and C-1') are significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 (Ketone C=O) | ~195.5 |

| C-10 (Ester C=O) | ~168.9 |

| C-4 | ~155.0 |

| C-1' | ~136.2 |

| C-1 | ~134.5 |

| C-3', C-5' | ~132.0 |

| C-2, C-6 | ~131.5 |

| C-4' | ~128.5 |

| C-2', C-6' | ~129.8 |

| C-3, C-5 | ~122.0 |

| C-11 (-OCOCH₃) | ~21.2 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show strong cross-peaks between the ortho-coupled protons on each aromatic ring (H-2/H-3 and H-5/H-6; H-2'/H-3' and H-5'/H-6'), confirming their adjacency. No correlations would be seen for the isolated acetyl singlet.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comlibretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-3' to C-3', etc.) and the acetyl proton signal (H-11) to the methyl carbon (C-11).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular fragments. youtube.comlibretexts.org Key HMBC correlations would include:

The acetyl protons (H-11) to the ester carbonyl carbon (C-10) and the ester-linked aromatic carbon (C-4).

Aromatic protons H-2 and H-6 to the ketone carbonyl carbon (C-7).

Aromatic protons H-2' and H-6' to the ketone carbonyl carbon (C-7).

Protons H-3 and H-5 to the quaternary carbon C-1.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, offering further structural confirmation. The molecular formula of this compound is C₁₅H₁₁BrO₃.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecular weights calculated with each isotope.

Fragmentation of the molecular ion provides insight into the compound's stability and structure. Key fragmentation pathways would likely involve the cleavage of the ester and ketone functionalities.

Loss of ketene: A common fragmentation for acetoxy groups is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), leading to a prominent peak corresponding to the resulting 4-hydroxy-4'-bromobenzophenone cation.

Acylium ion formation: Cleavage of the ester C-O bond can produce an acetyl cation (CH₃CO⁺) at m/z 43.

Benzoyl cation fragments: Cleavage on either side of the central ketone carbonyl is expected. This would generate a 4-bromobenzoyl cation at m/z 183/185 and a 4-acetoxybenzoyl cation at m/z 163. The 4-bromobenzoyl cation can further lose CO to form a 4-bromophenyl cation at m/z 155/157. nist.gov

| m/z (mass/charge) | Assigned Fragment Ion | Notes |

|---|---|---|

| 318/320 | [C₁₅H₁₁BrO₃]⁺ | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 276/278 | [M - C₂H₂O]⁺ | Loss of neutral ketene |

| 183/185 | [C₇H₄BrO]⁺ | 4-bromobenzoyl cation |

| 163 | [C₉H₇O₃]⁺ | 4-acetoxybenzoyl cation |

| 155/157 | [C₆H₄Br]⁺ | 4-bromophenyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org For this compound, the spectra are dominated by absorptions from the two carbonyl groups and the aromatic rings.

Carbonyl Stretching (C=O): Two distinct C=O stretching vibrations are expected. The aryl ketone carbonyl stretch typically appears in the range of 1650-1670 cm⁻¹. The ester carbonyl stretch is found at a higher frequency, generally between 1750-1770 cm⁻¹, due to the electron-withdrawing nature of the adjacent oxygen atom.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic rings will produce a series of peaks between 1450 and 1600 cm⁻¹. C-H stretching vibrations from the aromatic rings are observed just above 3000 cm⁻¹.

Ester C-O Stretching: The ester group will also show characteristic C-O stretching bands in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretch is a low-energy vibration and would appear in the far-infrared region, typically between 500-600 cm⁻¹.

Raman spectroscopy provides complementary information. While carbonyl stretches are visible in both, non-polar bonds like the aromatic C=C bonds often give rise to strong Raman signals. libretexts.org The symmetric vibrations of the substituted benzene rings are particularly Raman active.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2950 - 3000 | IR, Raman |

| Ester C=O Stretch | 1750 - 1770 | IR (Strong) |

| Ketone C=O Stretch | 1650 - 1670 | IR (Strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (Strong) |

| Ester C-O Stretch | 1100 - 1300 | IR (Strong) |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is primarily defined by the extended π-conjugated system of the benzophenone (B1666685) core.

Two main types of electronic transitions are expected for the benzophenone chromophore:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These typically result in a strong absorption band (often called the K-band) in the range of 250-290 nm.

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This absorption (the R-band) is symmetry-forbidden and appears as a weaker, longer-wavelength shoulder, typically above 330 nm. nist.gov

The presence of the auxochromic acetoxy group (-OAc) and the bromo group (-Br) on the aromatic rings will influence the precise wavelengths and intensities of these absorptions, generally causing a bathochromic (red) shift compared to unsubstituted benzophenone. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach for purity assessment. This is due to the compound's moderate polarity, making it well-suited for separation on a nonpolar stationary phase with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase composition is a critical parameter that is optimized to achieve good resolution and peak shape. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly used. The elution of this compound from the column is controlled by the proportion of the organic solvent in the mobile phase. An isocratic elution, where the mobile phase composition remains constant throughout the analysis, can be employed. For instance, a mobile phase of 70:30 acetonitrile/water may be suitable. mtc-usa.com Alternatively, a gradient elution, where the concentration of the organic solvent is increased over time, can be used to separate a wider range of impurities with varying polarities.

Detection is typically performed using a UV detector, as the benzophenone core of the molecule contains a chromophore that absorbs UV light. The wavelength of detection is usually set at or near the absorption maximum of the compound, which for many benzophenone derivatives is around 254 nm. mtc-usa.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter for this compound under specific chromatographic conditions.

The purity of a sample of this compound is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks. For accurate quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations.

Interactive Data Table: Illustrative HPLC Parameters for Benzophenone Derivatives

| Parameter | Value |

| Column | Cogent Bidentate C18™, 4µm, 100Å mtc-usa.com |

| Dimensions | 4.6 x 75mm mtc-usa.com |

| Mobile Phase | Acetonitrile / DI Water (e.g., 70:30 or 80:20 v/v) mtc-usa.com |

| Flow Rate | 0.5 mL/minute mtc-usa.com |

| Detection | UV @ 254nm mtc-usa.com |

| Injection Volume | 1µL mtc-usa.com |

Advanced Separation Techniques (e.g., GC-MS, LC-MS)

While HPLC with UV detection is excellent for purity assessment, hyphenated techniques that couple a separation method with mass spectrometry provide a higher level of specificity and structural information. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the definitive identification and characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be analyzed by GC-MS, it must be thermally stable and volatile. This compound, with a boiling point over 350 °C, is suitable for GC analysis. chemicalbook.com In GC, the sample is vaporized and swept by a carrier gas (usually helium) through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The fragmentation pattern of this compound can be predicted based on its structure. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragment ions would likely arise from the cleavage of the ester group (loss of an acetyl group), the carbonyl bridge, and the carbon-bromine bond. For the related compound, 4-bromobenzophenone, characteristic fragments are observed that can help in identifying the fragmentation of the target molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, LC-MS provides a robust method for both qualitative and quantitative analysis.

In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for benzophenone derivatives, often operating in positive ion mode. umb.edu The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the compound or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantitative analysis. umb.edu

Tandem mass spectrometry (LC-MS/MS) provides even more structural information. In this technique, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process helps to confirm the identity of the compound and can be used for quantification in complex matrices. nih.govrsc.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Analytical Technique | Expected Observation |

| GC-MS (EI) | Molecular Ion (M+): m/z 318/320 (due to bromine isotopes 79Br and 81Br). Key Fragments: Loss of acetyl group (M-43), fragments corresponding to bromobenzoyl and phenyl moieties. |

| LC-MS (ESI+) | Protonated Molecule [M+H]+: m/z 319/321. Adducts: Potential formation of sodium [M+Na]+ or other adducts depending on the mobile phase. |

| LC-MS/MS (CID) | Precursor Ion: m/z 319/321. Product Ions: Fragments resulting from the loss of the acetyl group and cleavage around the carbonyl group. |

Crystallographic Analysis and Solid State Structure of 4 Acetoxy 4 Bromobenzophenone

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a determined crystal structure, it is not possible to describe the arrangement of molecules in the crystal lattice or to identify and analyze the specific intermolecular interactions (such as C-H···O hydrogen bonds, C-Br···O halogen bonds, or π-π stacking) that govern the solid-state assembly.

Polymorphism and Solid-State Characteristics

There is no reported information on the existence of polymorphs for 4-Acetoxy-4'-bromobenzophenone. Investigations into polymorphism require dedicated experimental screening, which has not been published for this compound.

Relationship Between Molecular Structure and Bulk Material Properties

A discussion on the structure-property relationships for this compound is currently speculative. Establishing a definitive link between its specific molecular structure and its macroscopic properties (e.g., melting point, solubility, optical behavior) would depend on the experimental data from the analyses mentioned in the sections above.

Computational Chemistry and Theoretical Investigations of 4 Acetoxy 4 Bromobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For substituted benzophenones, DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-311G, are employed to determine various molecular properties. scispace.com These calculations form the foundation for understanding the molecule's behavior at a quantum level.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scispace.com

For 4-acetoxy-4'-bromobenzophenone, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring, influenced by the electron-donating acetoxy group. Conversely, the LUMO is likely centered around the benzophenone (B1666685) core and the phenyl ring bearing the electron-withdrawing bromine atom. The energy of these orbitals and their gap dictate the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack. In studies of other substituted benzophenones, a linear relationship has been established between experimentally measured reduction potentials and DFT-calculated LUMO energies, allowing for the prediction of redox behavior. researchgate.net

Table 1: Illustrative Frontier Orbital Properties for a Substituted Benzophenone Note: This table is a representative example of data obtained from DFT calculations and does not represent experimentally verified values for this compound.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference, indicating molecular stability |

The three-dimensional structure of benzophenone derivatives is characterized by the twist of the two phenyl rings relative to the central carbonyl group. This conformation is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the rings. DFT calculations are used to find the most stable, energy-minimized geometry.

In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group with dihedral angles ranging from 49° to 65°, depending on the crystal form. nih.gov For this compound, the precise dihedral angles would be influenced by the electronic and steric nature of the substituents and the forces present in a crystal lattice. nih.gov Computational geometry optimization provides critical data on bond lengths, bond angles, and dihedral angles in the gaseous phase, which serves as a baseline for understanding its solid-state structure.

Theoretical vibrational analysis via DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, frequency calculations can predict the vibrational modes of the molecule. These calculated frequencies correspond to specific molecular motions, such as the characteristic C=O stretch of the ketone, C-Br stretching, C-O stretches of the ester, and various aromatic C-H and C=C vibrations. While calculated frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, aiding in the precise assignment of spectral bands.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not available, the technique is widely applied to similar organic molecules to understand their dynamic behavior, conformational flexibility, and interactions with solvents or biological macromolecules. An MD simulation would model the trajectory of the molecule, revealing how the phenyl rings rotate and how the molecule interacts with its environment, providing insights that are complementary to the static picture from DFT.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that correlate the chemical structure of compounds with their physical properties or biological activities. Benzophenone derivatives have been the subject of numerous QSAR studies to predict their potential as antimalarial agents, antileishmanial agents, or endocrine disruptors. scielo.brnih.gov

In a QSPR/QSAR study involving this compound, various molecular descriptors would be calculated, including:

Electronic Descriptors: Dipole moment, electron affinity, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

These descriptors would then be used to build a statistical model that could predict a specific property, such as toxicity or receptor binding affinity, without the need for experimental testing. For instance, studies have shown that the dipole moment and electron affinity of benzophenone derivatives correlate with their antimalarial activity. nih.gov

Reaction Pathway Modeling and Energetics

Computational chemistry can model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. This is valuable for understanding both the synthesis and the subsequent reactivity of a molecule. The primary synthetic route to substituted benzophenones is the Friedel-Crafts acylation. nih.gov

Theoretical modeling could be applied to the synthesis of this compound to:

Determine the most likely mechanism for the acylation reaction.

Calculate the reaction and activation energies, providing insight into reaction kinetics.

Analyze the regioselectivity of the reaction, explaining why the substituents are positioned at the 4 and 4' positions.

Furthermore, modeling could predict the molecule's stability and degradation pathways, which is relevant for its applications in materials science.

Synthesis of Derivatives and Analogues of 4 Acetoxy 4 Bromobenzophenone

Structural Modifications and Functional Group Diversification

The chemical architecture of 4-Acetoxy-4'-bromobenzophenone allows for selective modifications at two primary sites: the acetoxy-substituted phenyl ring and the bromo-substituted phenyl ring. This enables a systematic diversification of its functional groups.

One of the most straightforward modifications is the hydrolysis of the acetoxy group. This reaction, typically carried out under basic or acidic conditions, converts the ester into a hydroxyl group, yielding 4-hydroxy-4'-bromobenzophenone. This derivative is a key intermediate, particularly for the synthesis of polymeric materials.

The bromine atom on the other phenyl ring serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions. The electron-withdrawing character of the benzophenone (B1666685) carbonyl group can facilitate nucleophilic aromatic substitution at this position. However, palladium-catalyzed cross-coupling reactions are more commonly employed for their efficiency and broad substrate scope.

Key diversification reactions at the C-Br bond include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. This is a powerful method for synthesizing biaryl derivatives. ikm.org.mymdpi.comlibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org This is a crucial transformation for accessing a diverse range of substituted aniline (B41778) derivatives, which are important in medicinal chemistry and materials science. semanticscholar.org

These structural modifications allow for the synthesis of a library of compounds with tailored electronic and steric properties, starting from a single, readily accessible precursor.

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrolysis | Acetoxy group | Aqueous acid or base | Phenol (B47542) derivative (4-hydroxy-4'-bromobenzophenone) | |

| Suzuki-Miyaura Coupling | Bromo group | R-B(OH)₂, Pd catalyst, base | Biaryl derivatives | ikm.org.mymdpi.comlibretexts.org |

| Buchwald-Hartwig Amination | Bromo group | R¹R²NH, Pd catalyst, base | Aryl amine derivatives | wikipedia.orglibretexts.orgyoutube.com |

Exploration of Structure-Reactivity Relationships

The reactivity of benzophenone derivatives, particularly in photochemical applications, is highly dependent on the nature of the substituents on the aromatic rings. These substituents can influence the energy levels and reactivity of the excited states of the benzophenone core.

Generally, electron-withdrawing groups tend to increase the reactivity of the n-π* triplet state, which is responsible for the hydrogen abstraction reactions characteristic of benzophenones. Conversely, electron-donating groups can decrease this reactivity. acs.org

In the case of this compound and its derivatives, the following relationships can be considered:

Acetoxy vs. Hydroxyl Group: The acetoxy group is generally considered to be electron-donating through resonance. Its hydrolysis to a hydroxyl group, which is also an electron-donating group, can subtly alter the electronic properties and reactivity.

Effect of the Bromo Group: The bromine atom is an electron-withdrawing group through induction, which would be expected to enhance the reactivity of the benzophenone core.

Derivatives from Cross-Coupling: Replacing the bromine atom with various aryl groups (via Suzuki coupling) or amino groups (via Buchwald-Hartwig amination) can significantly alter the electronic landscape of the molecule. For instance, introducing a strongly electron-donating amino group would likely decrease the photoreactivity of the benzophenone core compared to the bromo-substituted precursor. In contrast, an electron-withdrawing nitroaryl group would be expected to increase it.

Computational methods, such as Density Functional Theory (DFT), can be employed to evaluate global reactivity descriptors like chemical potential, hardness, and electrophilicity for these derivatives, providing a theoretical framework to predict their reactivity without extensive experimental work. ijacskros.com

Stereoselective Synthesis of Chiral Analogues

The ketone functional group in this compound is a prochiral center, and its reduction can lead to the formation of a chiral center, generating chiral benzhydrols (diaryl methanols). The synthesis of enantiomerically pure or enriched benzhydrols is of significant interest as these motifs are present in numerous biologically active compounds and serve as valuable chiral building blocks. acs.orgcmu.eduacs.org

The primary method for achieving this transformation is the asymmetric hydrogenation or transfer hydrogenation of the ketone. This involves the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the carbonyl group. Several catalytic systems have been developed for the asymmetric reduction of unsymmetrical benzophenones:

Manganese-Catalyzed Asymmetric Hydrogenation: Mn(I) catalysts featuring chiral PNN tridentate ligands have demonstrated high activity and excellent enantioselectivity (up to >99% ee) for the hydrogenation of various benzophenones. acs.orgresearchgate.net

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium complexes, often employing ligands like BINAP in combination with chiral diamines, are effective for the asymmetric hydrogenation of benzophenones to their corresponding chiral diarylmethanols with high enantiomeric excess. cmu.edu Bifunctional oxo-tethered ruthenium catalysts are also highly efficient for asymmetric transfer hydrogenation, providing excellent enantioselectivity, especially for ortho-substituted benzophenones. acs.org

Copper-Catalyzed Asymmetric Hydrogenation: Earth-abundant metal catalysts based on copper have also been developed for the asymmetric hydrogenation of unsymmetrical benzophenones, presenting a more sustainable alternative to precious metal catalysts. researchgate.net

These methods can be applied to this compound to produce either the (R) or (S) enantiomer of 4-acetoxy-4'-bromobenzhydrol, depending on the configuration of the chiral catalyst used.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Manganese(I) with chiral PNN ligands | Asymmetric Hydrogenation | High activity and enantioselectivity (>99% ee) | acs.orgresearchgate.net |

| Ruthenium(II) with BINAP/chiral diamine | Asymmetric Hydrogenation | Consistently high enantiomeric excess | cmu.edu |

| Oxo-tethered Ruthenium(II) complexes | Asymmetric Transfer Hydrogenation | Excellent enantioselectivity for substituted benzophenones | acs.org |

| Copper-based catalysts | Asymmetric Hydrogenation | Utilizes an earth-abundant metal | researchgate.net |

Synthesis of Polymeric and Oligomeric Benzophenone-based Materials

Halogenated and hydroxylated benzophenone derivatives are important monomers in the synthesis of high-performance aromatic polymers, such as poly(aryl ether ketone)s (PAEKs). google.commdpi.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

The derivative 4-hydroxy-4'-bromobenzophenone, obtained from the hydrolysis of this compound, is a potential monomer for polycondensation reactions. In a typical polyether synthesis, a bisphenol is deprotonated with a base (e.g., K₂CO₃) to form a bisphenate, which then acts as a nucleophile. This nucleophile can displace a halide on an activated aromatic ring, such as the fluorine in 4,4'-difluorobenzophenone (B49673), to form an ether linkage. mdpi.comnih.gov

Similarly, 4-hydroxy-4'-bromobenzophenone could potentially undergo self-polycondensation or co-polymerization with other monomers. The hydroxyl group would serve as the nucleophile (after deprotonation), and the bromo-substituted ring would be the electrophilic partner. The reactivity of the C-Br bond in nucleophilic aromatic substitution is lower than that of a C-F bond, which might necessitate more forcing reaction conditions or the use of a suitable catalyst.

The incorporation of the benzophenone moiety into the polymer backbone is desirable for applications requiring UV stability or for creating photo-crosslinkable materials. researchgate.net The benzophenone units can absorb UV radiation and dissipate the energy, or they can be used to induce cross-linking upon UV exposure, which is useful for creating coatings and hydrogels.

Applications in Advanced Materials Science

Development of Organic Functional Materials

4-Acetoxy-4'-bromobenzophenone serves as a valuable building block for a range of organic functional materials, leveraging the distinct reactivity of its functional groups. rsc.org The benzophenone (B1666685) moiety provides a foundation for photoactive applications, while the bromo and acetoxy groups offer pathways for further molecular elaboration and polymerization.

Photoactive Materials and Photonic Devices

Benzophenone derivatives are widely recognized for their photochemical properties and are integral to the design of various photoactive materials. rsc.org While direct research on this compound in photonic devices is not extensively documented, its structural motifs are found in materials developed for such applications. The benzophenone core is an effective photosensitizer, capable of absorbing UV radiation and initiating photochemical reactions, a key characteristic for materials used in photo-patterning and optical switching. The bromine atom allows for cross-coupling reactions, enabling the integration of this photoactive core into larger conjugated systems with specific photonic properties.

Precursors for Dye Synthesis

The synthesis of novel dyes is an area where this compound can serve as a key intermediate. Although specific examples detailing its use are not prevalent, the synthesis of azo dyes, for instance, often involves diazotization and coupling reactions with aromatic compounds. researchgate.netresearchgate.net The 4-acetoxy group can be hydrolyzed to a hydroxyl group, which is an activating group for electrophilic aromatic substitution, facilitating the coupling with diazonium salts. Furthermore, the bromo-substituted aromatic ring can be functionalized to tune the electronic properties and, consequently, the color and performance of the resulting dye. Research on other benzophenone derivatives, such as 2,4-dihydroxybenzophenone, has demonstrated their utility as coupling components in the synthesis of mordent and disperse azo dyes. researchgate.net

Components in Advanced Polymer Systems

Halogenated benzophenones are known precursors to high-performance polymers. rsc.org The bromine atom on the this compound molecule provides a reactive site for polymerization reactions, such as Suzuki or Heck coupling, to form conjugated polymers. These polymers are of interest for their potential applications in organic electronics. Additionally, the benzophenone unit can be incorporated into polymer backbones or as side chains to impart specific properties, such as UV stability or photo-crosslinkability. The synthesis of functional π-conjugated polymers from aromatic acetylenes with a halogen atom is a known strategy in polymer chemistry. researchgate.net

Application in Smart Materials Research

Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as light, pH, or temperature. nih.govrsc.orgnih.gov The photosensitive nature of the benzophenone core makes this compound an attractive candidate for the development of light-responsive smart materials. frontiersin.org Upon UV irradiation, the benzophenone moiety can induce reversible or irreversible changes in the material's structure, leading to alterations in properties like color, shape, or solubility. The acetoxy group can be designed to be pH-sensitive, allowing for the creation of materials that respond to changes in acidity or basicity.

Structure-Performance Relationships in Material Design

The relationship between the molecular structure of this compound and the performance of materials derived from it is a critical aspect of material design. The specific arrangement and nature of its functional groups dictate the physicochemical properties of the resulting materials.

| Functional Group | Influence on Material Properties |

| Benzophenone Core | Imparts photoactivity, UV absorption, and the ability to initiate photoreactions. The rigidity of the dual-phenyl ring system contributes to thermal stability. |

| 4'-Bromo Group | Provides a reactive handle for cross-coupling reactions, enabling the formation of extended conjugated systems and polymers. Influences the electronic properties (HOMO/LUMO levels) of the molecule. |

| 4-Acetoxy Group | Can be hydrolyzed to a hydroxyl group, which can act as a hydrogen-bond donor and an activating group in electrophilic aromatic substitution. Can be used as a protecting group that is removed to unmask a more reactive functional group. |

The interplay of these groups allows for fine-tuning of properties. For example, modifying the substituents on the phenyl rings can alter the absorption wavelength and photochemical reactivity of the benzophenone core. The position of the bromine atom influences the regioselectivity of subsequent reactions, thereby affecting the final polymer architecture and its electronic properties.

Future Directions in Benzophenone-based Material Innovations

The future of benzophenone-based material innovations lies in the development of more sophisticated and multifunctional materials with enhanced performance and sustainability.

Key areas for future research include:

Renewable Feedstocks and Green Chemistry: A growing trend in chemical innovation is the use of renewable resources and the adoption of green chemistry principles to create more sustainable materials. patsnap.com Future work could focus on synthesizing benzophenone derivatives from bio-based sources.

Advanced Functional Polymers: There is a continuing demand for polymers with advanced functionalities, such as self-healing capabilities and responsiveness to multiple stimuli. mapegy.com Benzophenone derivatives could be incorporated into polymer designs to achieve these properties.

Circular Economy: Designing materials for recyclability and reuse is crucial for a circular economy. Research into developing benzophenone-based polymers that can be easily depolymerized or recycled will be important. mckinsey.com

Smart Materials for Biomedical Applications: The development of smart materials for drug delivery and tissue engineering is a rapidly growing field. frontiersin.org The stimuli-responsive nature of benzophenone-containing materials could be harnessed for these applications.

Innovations in catalysis and polymer synthesis will likely lead to novel benzophenone-based materials with tailored properties for a wide range of applications, from electronics to healthcare.

Q & A

Q. What are the recommended synthetic routes for 4-Acetoxy-4'-bromobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Ullmann coupling to introduce the bromophenyl and acetoxy groups. Controlled stepwise reactions are critical: start with high-purity 4-bromobenzophenone, followed by acetylation under anhydrous conditions using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization includes varying temperature (80–120°C), solvent (dichloromethane or toluene), and catalyst loading (5–10 mol%) to maximize yield. Monitor progress via TLC or HPLC, and purify via recrystallization (ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., acetoxy at C4, bromine at C4') using H and C NMR. The acetoxy group typically shows a singlet at ~2.3 ppm (CH₃) and a carbonyl signal at ~168 ppm.

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30).

- Melting Point : Compare observed values (e.g., 103–110°C) to literature data .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.

- Storage : Keep in a sealed container under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the acetoxy group.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent environmental contamination .

Advanced Research Questions

Q. How does the reactivity of the acetoxy group influence downstream transformations of this compound?

- Methodological Answer : The acetoxy group can undergo hydrolysis (acidic/basic conditions) to form phenolic intermediates, enabling further functionalization (e.g., etherification, sulfonation). To study reactivity:

- Kinetic Analysis : Monitor hydrolysis rates via UV-Vis spectroscopy under varying pH (1–14).

- By-Product Identification : Use LC-MS to detect intermediates like 4-hydroxy-4'-bromobenzophenone.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict activation energies for hydrolysis pathways .

Q. How can researchers resolve contradictions in reported stability data for this compound under thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures in air vs. N₂.

- Accelerated Stability Studies : Expose samples to 40–60°C/75% RH for 4 weeks. Analyze degradation products via GC-MS.

- Cross-Validate Literature : Compare findings with peer-reviewed studies, noting solvent/atmosphere differences. For example, decomposition at 150°C in air vs. 180°C under inert conditions .

Q. What computational strategies can predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- DFT Calculations : Use software like ORCA or Gaussian to model HOMO-LUMO gaps, polarizability, and dipole moments. Basis sets (e.g., 6-31G*) should account for bromine’s relativistic effects.

- Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess intermolecular interactions.

- Spectroscopic Predictions : Compare computed IR/Raman spectra with experimental data to validate models .

Q. How can researchers mitigate by-product formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman to monitor reaction progression and adjust parameters in real time.

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, Bi(OTf)₃) to reduce side reactions.

- Work-Up Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/NaHCO₃) to remove acidic by-products. Document yields and impurity profiles across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |